

# A Comparative Analysis of N1-Methylpseudouridine and 2-Thiouridine in Therapeutic mRNA

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## Compound of Interest

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The advent of mRNA-based therapeutics and vaccines has been propelled by strategic chemical modifications to the mRNA molecule, designed to enhance its stability and translational capacity while mitigating innate immunogenicity. Among the most pivotal of these are nucleoside modifications. This guide provides a detailed, data-supported comparison of two such modifications: N1-methylpseudouridine (m1Ψ) and 2-thiouridine (s2U), to inform researchers, scientists, and drug development professionals in the selection of optimal components for therapeutic mRNA constructs.

## Overview of Nucleoside Modifications

In vitro transcribed (IVT) mRNA can trigger innate immune sensors, such as Toll-like receptors (TLRs), RIG-I, and protein kinase R (PKR), leading to inflammatory responses and translational shutdown.[1][2] Replacing standard uridine with modified nucleosides like m1Ψ and s2U has been shown to effectively diminish the activation of these pathways.[2][3] This dual benefit of immune evasion and enhanced protein production is critical for therapeutic efficacy. N1-methylpseudouridine, a derivative of pseudouridine (Ψ), has become a benchmark modification, notably used in the highly effective Pfizer-BioNTech and Moderna COVID-19 vaccines.[4][5] 2-thiouridine is another naturally occurring modification that has been explored for its capacity to reduce immunogenicity.[3]

## Performance Comparison: Translation, Immunogenicity, and Stability

Direct head-to-head comparisons in single studies are scarce; however, by synthesizing data from multiple sources where each modification was compared against pseudouridine ( $\Psi$ ) or unmodified uridine (U), a performance profile can be established.

### Translation Efficiency

N1-methylpseudouridine has been shown to markedly outperform other nucleoside modifications in its ability to enhance protein expression.<sup>[1][6]</sup> Studies indicate that m1 $\Psi$ -modified mRNA leads to significantly higher protein output compared to those containing pseudouridine ( $\Psi$ ), which itself is superior to unmodified mRNA.<sup>[7][8]</sup> The enhancement is attributed to m1 $\Psi$ 's ability to reduce PKR activation and increase ribosome loading and density on the mRNA transcript.<sup>[1][6]</sup>

While s2U also reduces immune activation, its impact on translation enhancement is generally reported to be less pronounced than that of pseudouridine and, by extension, m1 $\Psi$ .<sup>[3]</sup> Some studies have shown that s2U incorporation can increase mRNA stability, which may indirectly contribute to overall protein yield.<sup>[9]</sup>

Table 1: Summary of Translation Efficiency Data

Modification	Fold Increase in Protein Expression (Relative to Unmodified mRNA)	Fold Increase in Protein Expression (Relative to $\Psi$ -mRNA)	Key Findings & Citations
N1-methylpseudouridine (m1 $\Psi$ )	>10-fold	Up to ~13-fold (in mice) and ~44-fold (in cell lines)	Significantly increases ribosome loading and bypasses PKR-mediated translational repression. <sup>[1][6][7][8]</sup>

| 2-thiouridine (s2U) | Variable, generally lower than  $\Psi$  and m1 $\Psi$  | Not consistently reported to be superior to  $\Psi$  | Reduces immunogenicity, which prevents translational shutdown, but direct enhancement of translation is less potent than m1 $\Psi$ .[\[1\]](#)[\[3\]](#) |

## Immunogenicity

Both m1 $\Psi$  and s2U are effective at reducing the innate immune response to IVT mRNA.

Unmodified mRNA, particularly the double-stranded RNA (dsRNA) byproducts of transcription, is a potent activator of TLR3, TLR7, RIG-I, and PKR.[\[2\]](#)[\[10\]](#)

- N1-methylpseudouridine (m1 $\Psi$ ): This modification has demonstrated a superior ability to evade immune detection. It significantly lowers the binding affinity of dsRNA to sensors like PKR and RIG-I, thereby preventing the downstream phosphorylation of eIF2 $\alpha$  and the induction of interferons.[\[2\]](#)[\[11\]](#) This leads to a substantial reduction in inflammatory cytokine production.[\[8\]](#)
- 2-thiouridine (s2U): The incorporation of s2U also effectively diminishes the recognition of mRNA by immune sensors, including TLRs and PKR, leading to reduced immune activation compared to unmodified mRNA.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Summary of Immunogenicity Data

Modification	Effect on PKR Activation	Effect on TLR Signaling	Effect on RIG-I Signaling	Key Findings & Citations
N1-methylpseudouridine (m1Ψ)	Strongly reduced	Reduced activation of TLR3/7	Reduced activation	m1Ψ-modified dsRNAs exhibit significantly lower binding affinity to PKR and RIG-I, preventing integrated stress response and interferon production.[2] [11]

| 2-thiouridine (s2U) | Reduced | Reduced activation of TLR3/7/8 | Reduced filament formation | Incorporation of s2U prevents TLR activation and reduces RIG-I-mediated signaling.[1][3][12] |

## mRNA Stability

The stability of the mRNA molecule is crucial for sustained protein expression. Nucleoside modifications can influence stability by altering the RNA's secondary structure and its susceptibility to degradation by ribonucleases.

- N1-methylpseudouridine (m1Ψ): The C-C glycosidic bond and N1-methylation in m1Ψ enhance base stacking and contribute to the thermal stability of RNA duplexes.[13] By reducing the activation of 2'-5'-oligoadenylate synthetase (OAS) and the subsequent degradation by RNase L, m1Ψ-modification confers greater biological stability to the mRNA transcript.
- 2-thiouridine (s2U): The 2-thio modification has been shown to significantly stabilize A-form helical structures in RNA.[9] UV thermal melting studies have demonstrated that duplexes containing s2U have a higher melting temperature (T<sub>m</sub>) compared to those with unmodified uridine, indicating increased stability.[9]

Table 3: Summary of mRNA Stability Data

Modification	Mechanism of Stabilization	Experimental Evidence	Key Findings & Citations
N1-methylpseudouridine (m1Ψ)	Enhanced base stacking; reduced activation of OAS/RNase L pathway.	Higher melting temperature (T <sub>m</sub> ) of RNA duplexes compared to U-containing duplexes. <a href="#">[13]</a>	Confers both thermal and biological stability, protecting against nuclease degradation.

| 2-thiouridine (s2U) | Increased duplex stability through enhanced base stacking and favorable sugar conformation. | Higher melting temperature (T<sub>m</sub>) of RNA duplexes compared to U-containing duplexes.[\[9\]](#) | The 2-thio modification provides significant thermodynamic stabilization to RNA helices.[\[9\]](#) |

## Experimental Protocols & Methodologies

The following sections describe generalized protocols for the synthesis and evaluation of modified mRNA, based on methodologies reported in the literature.

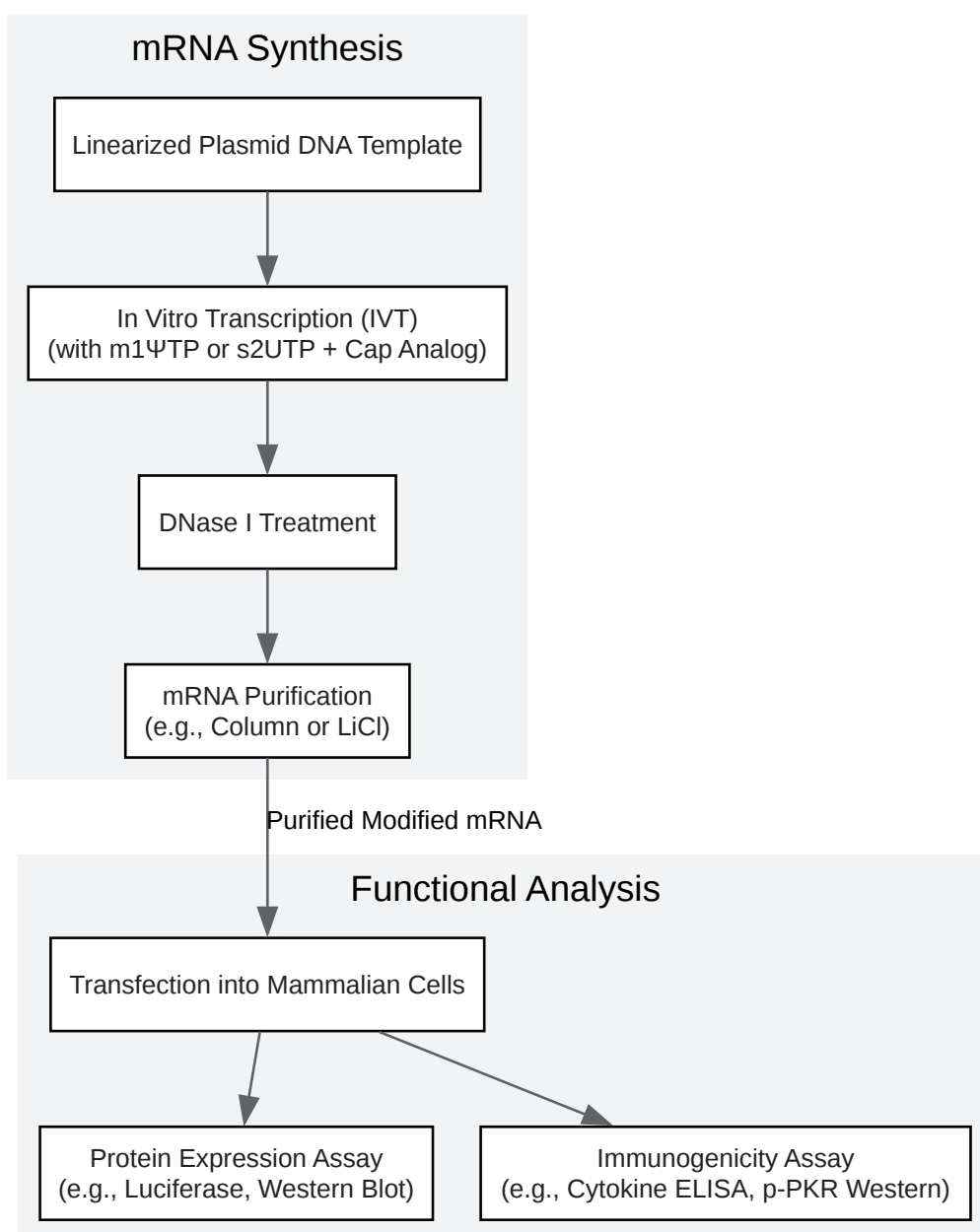
### In Vitro Transcription (IVT) of Modified mRNA

This protocol outlines the complete substitution of uridine triphosphate (UTP) with either m1Ψ-triphosphate or s2U-triphosphate during IVT.

- **Template Preparation:** A linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest is prepared. The template must be purified to be free of RNases and other contaminants.[\[3\]](#)
- **Transcription Reaction:** The reaction is assembled at room temperature in nuclease-free water with the following components: T7 transcription buffer, ribonucleotide triphosphates (ATP, GTP, CTP), the modified UTP analogue (e.g., N1-methylpseudouridine-5'-triphosphate or 2-Thio-UTP), a cap analog (e.g., CleanCap® or ARCA), and T7 RNA Polymerase.[\[3\]](#)[\[14\]](#)
- **Incubation:** The reaction is incubated at 37°C for 2-3 hours.[\[3\]](#)

- Template Removal: The DNA template is digested by adding DNase I to the reaction and incubating for an additional 30 minutes at 37°C.[15]
- Purification: The synthesized mRNA is purified using a method suitable for large RNA molecules, such as LiCl precipitation or silica-based column purification, to remove enzymes, unincorporated nucleotides, and DNA fragments.[3][15]

Diagram 1: General Workflow for Modified mRNA Synthesis and Analysis



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## Cellular Transfection and Protein Expression Analysis

- **Cell Culture:** A suitable mammalian cell line (e.g., HEK293T, THP-1) is cultured to ~80% confluency.<sup>[1][7]</sup>
- **Transfection:** The purified, modified mRNA is complexed with a transfection reagent (e.g., lipid nanoparticles, Lipofectamine) according to the manufacturer's instructions. The mRNA complexes are then added to the cells.
- **Incubation:** Cells are incubated for a defined period (e.g., 4.5 to 24 hours) to allow for mRNA translation.<sup>[1]</sup>
- **Cell Lysis:** Cells are washed with PBS and lysed using a suitable lysis buffer.
- **Quantification:** If a reporter protein like Luciferase is used, the lysate is mixed with a luciferase substrate, and luminescence is measured using a luminometer. Protein expression is often normalized to total protein concentration in the lysate.<sup>[1]</sup>

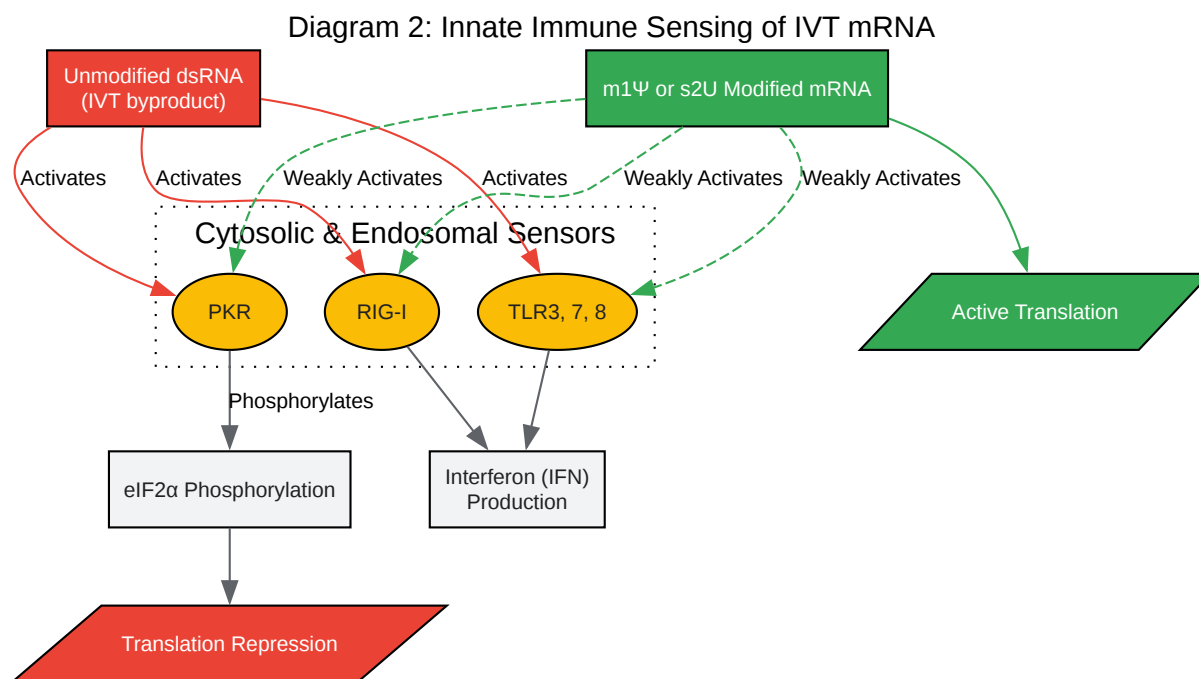
## Immunogenicity Assessment

- **Cell Stimulation:** Immune-competent cells (e.g., human peripheral blood mononuclear cells or THP-1 monocytes) are transfected with the modified mRNA.<sup>[3][7]</sup>
- **Cytokine Measurement:** After 18-24 hours, the cell culture supernatant is collected. The concentration of key inflammatory cytokines (e.g., IFN- $\alpha$ , TNF- $\alpha$ ) is measured by Enzyme-Linked Immunosorbent Assay (ELISA).
- **PKR Pathway Analysis:** To measure activation of the PKR pathway, cell lysates are collected post-transfection and analyzed by Western blot using antibodies specific for phosphorylated PKR and phosphorylated eIF2 $\alpha$ .<sup>[1][6]</sup>

## Signaling Pathways and Mechanism of Action

Unmodified IVT mRNA, especially dsRNA contaminants, activates several innate immune pathways that converge on the inhibition of translation and the production of interferons. Both

m<sup>1</sup>Ψ and s2U modifications function by making the mRNA a poorer substrate for the pattern recognition receptors (PRRs) that initiate these cascades.



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Diagram 2: Innate Immune Sensing of IVT mRNA

As shown in Diagram 2, unmodified dsRNA strongly activates PKR, RIG-I, and TLRs. PKR activation leads to the phosphorylation of eIF2α, which shuts down global protein synthesis. RIG-I and TLR activation triggers signaling cascades that result in the production of Type I interferons, further amplifying the anti-viral state. By incorporating m<sup>1</sup>Ψ or s2U, the mRNA is no longer efficiently recognized by these sensors, thus circumventing translational repression and inflammatory responses, and permitting high levels of protein expression.[1][2]

## Conclusion

Both N1-methylpseudouridine and 2-thiouridine are valuable modifications for reducing the immunogenicity of therapeutic mRNA. However, the available evidence strongly indicates that



N1-methylpseudouridine is superior for applications requiring maximal protein expression. Its profound impact on enhancing translation efficiency, combined with its robust immune-evasive properties, has established it as the current gold standard for mRNA vaccines and therapeutics.[1][7][8]

2-thiouridine is an effective alternative for diminishing immune responses and can enhance mRNA stability.[3][9] It may be considered in applications where maximal translation is not the primary objective or for exploring different modification strategies. For drug developers, the choice will depend on the specific therapeutic goals, with m1Ψ being the preferred candidate for achieving high-potency protein replacement or vaccine antigen expression.

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